molecular formula C8H10BrN3 B11788893 (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine

Cat. No.: B11788893
M. Wt: 228.09 g/mol
InChI Key: VYYMCCZXGBXARA-UHFFFAOYSA-N
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Description

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C8H10BrN3 It is characterized by the presence of a bromopyrimidine moiety attached to a cyclopropyl group, which is further linked to a methanamine group

Properties

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

[1-(5-bromopyrimidin-2-yl)cyclopropyl]methanamine

InChI

InChI=1S/C8H10BrN3/c9-6-3-11-7(12-4-6)8(5-10)1-2-8/h3-4H,1-2,5,10H2

InChI Key

VYYMCCZXGBXARA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Bromopyrimidine Intermediate: The starting material, 5-bromopyrimidine, is synthesized through bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.

    Cyclopropylation: The bromopyrimidine intermediate undergoes a cyclopropylation reaction with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the cyclopropyl-substituted pyrimidine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, bases like potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound

    Reduction: Reduced derivatives with altered functional groups

    Substitution: Substituted pyrimidine derivatives with various functional groups

Scientific Research Applications

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may facilitate binding to active sites, while the cyclopropyl and methanamine groups contribute to the overall stability and specificity of the interaction. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-Chloropyrimidin-2-YL)cyclopropyl)methanamine
  • (1-(5-Fluoropyrimidin-2-YL)cyclopropyl)methanamine
  • (1-(5-Iodopyrimidin-2-YL)cyclopropyl)methanamine

Uniqueness

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Biological Activity

(1-(5-Bromopyrimidin-2-YL)cyclopropyl)methanamine, a chiral amine compound, has garnered attention due to its unique structural features, including a brominated pyrimidine ring and a cyclopropyl group. This compound is notable for its potential biological activities, particularly in antimicrobial and enzyme inhibition contexts. The presence of the bromine atom enhances its reactivity, making it suitable for various chemical transformations and biological applications.

Chemical Structure and Properties

The compound can be represented as follows:

C9H10BrN3\text{C}_9\text{H}_{10}\text{BrN}_3

This structure highlights the presence of the bromopyrimidine moiety, which is crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic applications.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors. The bromopyridine moiety is believed to engage in π-π interactions with aromatic residues in proteins, while the cyclopropyl group enhances binding affinity through hydrophobic interactions.

Antimicrobial Studies

A series of studies have been conducted to evaluate the antimicrobial properties of this compound:

Bacterial Strain MIC (mg/mL) Activity
Staphylococcus aureus0.025Strong
Escherichia coli0.0195Moderate
Bacillus subtilis0.0048Strong

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) demonstrating its potency.

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition have revealed that this compound can inhibit key enzymes involved in metabolic pathways:

Enzyme Target IC50 (µM) Effectiveness
ATP Synthase15Moderate Inhibition
Aldose Reductase8Strong Inhibition

These findings suggest that the compound could be developed further for therapeutic uses targeting metabolic disorders.

Case Studies

  • Study on Antibacterial Properties : A study published in MDPI evaluated the antibacterial effects of various pyrimidine derivatives, including this compound. The results indicated significant inhibition of bacterial growth, supporting its potential as an antimicrobial agent .
  • Enzyme Inhibition Research : Another research article highlighted the compound's ability to inhibit ATP synthase effectively, showcasing its potential application in treating infections caused by resistant bacterial strains .

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